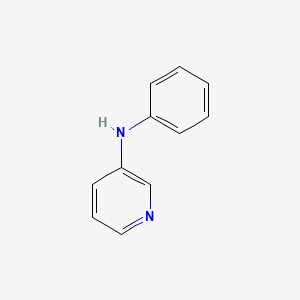

N-phenylpyridin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

N-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYYORRROUFDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405692 | |

| Record name | Phenyl-pyridin-3-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5024-68-0 | |

| Record name | Phenyl-pyridin-3-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenylpyridin 3 Amine

Direct N-Arylation Approaches

Direct N-arylation methods provide a powerful and versatile means to construct the C-N bond in N-phenylpyridin-3-amine. These approaches typically involve the use of transition metal catalysts, with copper and palladium being the most prominent.

Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides

The copper-catalyzed N-arylation of amines with aryl halides, a classic transformation known as the Ullmann condensation or Goldberg reaction, is a well-established method for forming C-N bonds. mdpi.comwikipedia.org This reaction has been successfully applied to the synthesis of this compound and its derivatives. mdpi.com Traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made with the development of soluble copper catalysts supported by various ligands, which allow for milder reaction conditions. wikipedia.orgnih.gov

For instance, the N-arylation of pyridin-3-amine with an aryl halide can be achieved using a copper catalyst. One study reported the synthesis of this compound with good conversion using a CuO/AB (activated bentonite) catalyst. mdpi.com While effective, the reaction time can be lengthy, sometimes requiring 24 to 40 hours. mdpi.com The choice of ligand is crucial for the efficiency of these reactions, with 1,10-phenanthroline (B135089) and 1,2-diamines being particularly effective in promoting the N-arylation of heterocycles and amines. nih.gov These ligands can lower reaction temperatures and shorten reaction times. nih.gov

The reaction typically involves the coupling of an amine, such as 3-aminopyridine (B143674), with an aryl halide, like iodobenzene (B50100) or bromobenzene, in the presence of a copper catalyst and a base. The reactivity of the aryl halide generally follows the order I > Br > Cl. wikipedia.org

| Amine/Heterocycle | Aryl Halide | Catalyst System | Product | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Pyridin-3-amine | Not Specified | CuO/AB | This compound | Good Conversion | mdpi.com |

| Aniline (B41778) | 2-Chlorobenzoic acid | CuI/phenanthroline | N-Phenylanthranilic acid | Not Specified | wikipedia.org |

| Piperidine | Iodobenzene | Cu(I)/TBPM | N-Phenylpiperidine | High Conversion | acs.org |

| Aniline | Iodonium (B1229267) ylide | CuSO₄·5H₂O | Diphenylamine | 82% | beilstein-journals.org |

Palladium-Catalyzed N-Arylation Utilizing Specific Ligand Systems

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis for forming C-N bonds due to its high efficiency, broad substrate scope, and milder reaction conditions compared to traditional methods. wikipedia.orgrsc.org This methodology has been successfully employed for the synthesis of this compound and its derivatives. rsc.orgnih.gov

The reaction involves the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex. The choice of ligand is critical to the success of the reaction, with various phosphine-based ligands being developed to improve catalyst performance. syr.edunih.gov For the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, a system using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene (B28343) has been shown to be effective, yielding products in moderate to good yields (27% to 82%). nih.govgriffith.edu.au

Challenges in the palladium-catalyzed amination of certain substrates, like 3-halopyridines, can arise. For instance, the amination of 3-bromo-2-aminopyridine faces potential issues such as the coordination of palladium by the amidine-like structure, which can hinder the reaction. nih.gov Despite these challenges, specific ligand systems, such as those derived from RuPhos and BrettPhos, have been identified as highly effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with various amines. nih.gov

| Amine | Aryl Halide | Catalyst System (Pd Source/Ligand) | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aminopyrimidine derivative | Aryl bromides | (Ph₃P)₂PdCl₂/Xantphos | NaOᵗBu | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | 27-82% | nih.govgriffith.edu.au |

| Secondary amines | 3-Halo-2-aminopyridines | RuPhos-precatalyst | LiHMDS | N³-arylated 2,3-diaminopyridines | Not Specified | nih.gov |

| Primary amines | 3-Halo-2-aminopyridines | BrettPhos-precatalyst | LiHMDS | N³-arylated 2,3-diaminopyridines | Not Specified | nih.gov |

| 3-aminopyrrole (N-protected) | Aryl halide | Pd salt/Phosphorus ligand | Cs₂CO₃ | N-Aryl-3-aminopyrrole | Good | rsc.org |

Mechanistic Insights into Catalytic N-Arylation

The mechanisms of copper and palladium-catalyzed N-arylation reactions, while both resulting in the formation of a C-N bond, proceed through different pathways.

Copper-Catalyzed N-Arylation: The mechanism of the copper-catalyzed N-arylation is generally understood to involve a Cu(I)-mediated nucleophilic aromatic substitution-type process. nih.gov The catalytic cycle can be simplified into two main stages: the formation of a copper(I)-nucleophile complex and the subsequent activation of the aryl halide. nih.gov The rate-determining step is typically the activation of the aryl halide by the Cu(I)-nucleophile complex. nih.gov While Cu(I) is considered the active catalytic species, Cu(II) precursors can be used, as they are reduced in situ by the amine present in the reaction mixture. nih.gov Some studies suggest an oxidative addition pathway for the aryl halide activation. acs.orgacs.org

Palladium-Catalyzed N-Arylation: The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. rsc.orgsyr.eduresearchgate.net This is followed by the coordination of the amine to the resulting Pd(II) complex and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. syr.edu The nature of the ligand plays a crucial role in facilitating each step of this cycle, particularly the reductive elimination. wikipedia.orgsyr.edu

Synthesis via Nucleophilic Substitution Reactions

Nucleophilic substitution reactions offer an alternative, often metal-free, route to this compound. These methods rely on the inherent reactivity of the pyridine (B92270) ring.

Reactions of Amines with Halopyridines

The direct reaction of an amine with a halopyridine is a form of nucleophilic aromatic substitution (SNA_r). The feasibility of this reaction depends on the position of the halogen on the pyridine ring and the presence of activating or deactivating groups. Halogens at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic attack than a halogen at the 3-position due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. youtube.com

The reaction of 3-halopyridines with nucleophiles can be challenging and often requires forcing conditions. sci-hub.se However, microwave irradiation has been shown to significantly accelerate these reactions, allowing for the synthesis of substituted pyridines in much shorter reaction times. sci-hub.se For the synthesis of this compound, this would involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with aniline. The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the nucleophile and the solvent. sci-hub.se

Selective Nucleophilic Attack in Pyridyne Chemistry

The generation of pyridyne intermediates provides another pathway for the synthesis of substituted pyridines, including this compound. Pyridynes are highly reactive species that can be trapped by various nucleophiles. The regioselectivity of the nucleophilic addition to an unsymmetrical pyridyne is a key consideration.

For a 3,4-pyridyne, nucleophilic attack can occur at either C3 or C4. In the absence of directing groups, the addition of an amine like N-methylaniline to an unsubstituted 3,4-pyridyne can result in a mixture of C3 and C4 adducts. nih.gov However, the regioselectivity can be controlled by introducing substituents on the pyridyne precursor. For example, a C2-sulfamate group on the pyridyne precursor can direct the nucleophilic attack of N-methylaniline almost exclusively to the C4 position. nih.gov Similarly, a C2-amide or a C2-oxygen substituent can also direct the attack to C4. nih.gov This regioselective control makes the pyridyne route a potentially useful strategy for accessing specifically substituted pyridines that might be difficult to obtain by other methods. The generation of the pyridyne intermediate itself can be achieved from halopyridine precursors under basic conditions. researchgate.net

| Pyridyne Precursor | Nucleophile | Ratio of C4:C3 Adducts | Reference |

|---|---|---|---|

| Unsubstituted | N-Me-aniline | 1.9:1 | nih.gov |

| C2-sulfamate substituted | N-Me-aniline | >20:1 | nih.gov |

| Unsubstituted | Morpholine | 1.9:1 | nih.gov |

| C2-sulfamate substituted | Morpholine | >20:1 | nih.gov |

Cascade and Annulation Reactions Involving this compound Precursors

Cascade and annulation reactions represent powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecular architectures from simpler starting materials. These reactions are particularly valuable for creating fused heterocyclic compounds, which are prominent motifs in medicinal chemistry and materials science.

Rhodium(III)-Catalyzed C-H Activation/Annulation Reactions

Rhodium(III)-catalyzed C-H activation has emerged as a robust and versatile strategy for the synthesis of a wide array of heterocyclic compounds. mdpi.comsnnu.edu.cn This method offers a direct and atom-economical approach to forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comsnnu.edu.cn The reactions often proceed under mild conditions with high regioselectivity and functional group tolerance. mdpi.com

In the context of producing fused heterocycles, rhodium(III) catalysts facilitate the ortho-C-H activation of an aryl group, which is directed by a coordinating group within the substrate. snnu.edu.cn This generates a rhodacycle intermediate that can then undergo insertion of an unsaturated coupling partner, such as an alkyne or alkene. snnu.edu.cnnih.gov Subsequent reductive elimination or other cyclization pathways lead to the formation of the annulated product. snnu.edu.cn

For instance, the annulation of benzamides with alkynes under rhodium catalysis, often in the presence of a copper(II) salt as an external oxidant, yields isoquinolinones. whiterose.ac.uk The development of substrates like benzoyl hydroxamic acids has further refined this methodology by incorporating an internal oxidant, which allows for milder reaction conditions. whiterose.ac.uk This approach has been successfully applied to the synthesis of various benzo-fused heterocycles. whiterose.ac.uk

A notable application of this chemistry is the synthesis of planar chiral ferrocene-fused pyridone products. Through an enantioselective C-H activation/annulation of ferrocenecarboxamides with internal alkynes, high yields (up to 90%) and excellent enantioselectivity (up to 99% ee) have been achieved using trisubstituted chiral Cp-derived Rhodium complexes as catalysts. acs.org This highlights the potential of Rh(III)-catalyzed C-H activation for creating structurally complex and stereochemically defined molecules. acs.org

Furthermore, Rh(III)-catalyzed cascade C-H activation, followed by a regioselective [4+2] oxidative annulation and lactonization of aromatic acids with 4-hydroxy-2-alkynoates, provides a direct route to fused heterocyclic lactone scaffolds in a single step. acs.org This strategy demonstrates good functional group tolerance and excellent site selectivity. acs.org

| Catalyst System | Substrates | Product Type | Key Features |

| [Cp*RhCl2]2 / AgSbF6 | Ferrocenecarboxamides, Internal Alkynes | Planar Chiral Ferrocene-Fused Pyridones | High yields (up to 90%), excellent enantioselectivity (up to 99% ee). acs.org |

| Rh(III) catalyst | Aromatic acids, 4-hydroxy-2-alkynoates | Fused Heterocyclic Lactones | Single-step cascade reaction, good functional group tolerance, excellent site selectivity. acs.org |

| Rh(III) catalyst / Cu(II) oxidant | Benzamides, Alkynes | Isoquinolinones | Annulation via C-H activation. whiterose.ac.uk |

Divergent Synthesis Strategies for Fused Heterocycles

Divergent synthesis provides an efficient pathway to generate a library of structurally diverse compounds from a common intermediate. This approach is highly valuable in drug discovery and materials science for exploring a wide chemical space.

Another example is the divergent synthesis of fluorinated and trifluoromethylated N-fused heterocycles from β-CF3-1,3-enynes and N-aminopyridinium ylides. acs.org Depending on the reaction conditions and the specific ylide used, either fluorinated pyrazolo[1,5-a]pyridines or CF3-substituted pyrrolo[2,1-a]isoquinolines can be obtained through different cyclization pathways. acs.org

Furthermore, a catalyst-system-controlled divergent strategy has been developed for the synthesis of cinnolines and pyrazolo[1,2-a]cinnolines from pyrazolidinones and iodonium ylides. rsc.org By changing the solvent and the presence of a base, the reaction can be selectively directed towards one of the two fused N-heterocyclic frameworks. rsc.org This highlights the power of reaction condition optimization in directing the outcome of a divergent synthesis.

| Reaction Type | Starting Materials | Products | Key Features |

| FeCl3-catalyzed multicomponent reaction | Enaminone, Dialkyl but-2-ynedioate, 1,3-indanedione | Indeno-fused heterocycles | One-pot, three-component synthesis, forms four new bonds. rsc.org |

| Fragmentation Cycloaddition | β-CF3-1,3-enynes, N-Aminopyridinium ylides | F- and CF3-containing N-fused heterocycles | Divergent synthesis controlled by the choice of ylide. acs.org |

| Rhodium-catalyzed [4+2] cyclization | Pyrazolidinones, Iodonium ylides | Cinnolines or Pyrazolo[1,2-a]cinnolines | Catalyst-system-controlled divergent synthesis. rsc.org |

Novel Synthetic Routes and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Development of Greener Methodologies for Pyridine Derivatives

The synthesis of pyridine derivatives has been a major focus for the application of green chemistry principles. researchgate.netnih.gov Traditional methods often require harsh conditions and produce significant waste. bohrium.com Modern approaches emphasize the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netnih.gov

One prominent green strategy is the use of one-pot multicomponent reactions (MCRs). bohrium.comnih.gov MCRs offer high atom economy and synthetic efficiency by combining multiple reaction steps into a single operation, reducing the need for purification of intermediates and minimizing solvent usage. bohrium.comnih.gov For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation in ethanol (B145695) provides an efficient and high-yielding (82-94%) route to novel pyridine derivatives. nih.govacs.org This method features short reaction times (2-7 minutes) and avoids the use of hazardous solvents. nih.govacs.org

Microwave-assisted synthesis has been recognized as a valuable tool in green chemistry, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govacs.org Other green techniques employed in pyridine synthesis include the use of green catalysts, solvent-free conditions, and ultrasonic irradiation. researchgate.netnih.gov For instance, natural dolomitic limestone has been used as a heterogeneous green catalyst for the synthesis of highly functionalized pyridines in a mixture of ethanol and water under ultrasound irradiation. researchgate.net

The development of these greener methodologies not only provides more sustainable routes to pyridine derivatives but also opens up new possibilities for creating diverse and biologically active compounds. researchgate.netnih.gov

| Green Chemistry Approach | Key Features | Example Reaction |

| One-pot Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. bohrium.comnih.gov | Four-component synthesis of pyridine derivatives in ethanol. nih.govacs.org |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, energy efficiency. nih.govacs.org | Synthesis of 3-cyanopyridine (B1664610) derivatives with excellent yields in 2-7 minutes. nih.govacs.org |

| Green Catalysts and Solvents | Use of non-toxic, recyclable catalysts and environmentally benign solvents. researchgate.net | Natural dolomitic limestone as a catalyst in an ethanol/water mixture. researchgate.net |

| Ultrasonic Production | Enhanced reaction rates and yields through acoustic cavitation. researchgate.net | Synthesis of pyridine derivatives under ultrasound irradiation. researchgate.net |

Reaction Mechanisms and Chemical Reactivity of N Phenylpyridin 3 Amine

Nucleophilic Reactivity of the Amine Nitrogen

The chemical reactivity of N-phenylpyridin-3-amine is significantly influenced by the lone pair of electrons on the secondary amine nitrogen atom. This lone pair makes the nitrogen atom a nucleophilic center, capable of attacking electron-deficient species. chemguide.co.uklibretexts.org The nucleophilicity of amines generally correlates with their basicity, with secondary amines like this compound being more nucleophilic than primary amines. masterorganicchemistry.com This inherent nucleophilicity allows the amine to participate in a variety of reactions, including alkylation, acylation, and reactions with other electrophiles. chemguide.co.ukbyjus.com

The nitrogen atom's lone pair is readily available for donation to an electrophile, initiating a nucleophilic attack. libretexts.org For instance, in reactions with alkyl halides, the amine nitrogen can displace the halide to form a new carbon-nitrogen bond, leading to the formation of a quaternary ammonium (B1175870) salt upon exhaustive alkylation. libretexts.orgmsu.edulibretexts.org Similarly, acylation with acyl chlorides or acid anhydrides proceeds via nucleophilic attack of the amine on the carbonyl carbon, resulting in the formation of an amide. libretexts.org The reactivity in these processes is a direct consequence of the nitrogen's ability to act as a Lewis base.

Electrophilic Aromatic Substitution on Pyridine (B92270) and Phenyl Moieties

The this compound molecule contains two aromatic rings, the pyridine ring and the phenyl ring, both of which can potentially undergo electrophilic aromatic substitution (EAS). However, their reactivity and the regioselectivity of the substitution are markedly different.

Pyridine Moiety: The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). libretexts.orgyoutube.com Electrophilic reagents tend to coordinate with the nitrogen's lone pair, further deactivating the ring and creating a positive charge that disfavors the approach of an electrophile. libretexts.org When EAS does occur, it requires harsh conditions and proceeds preferentially at the C-3 position. libretexts.orgquora.comlibretexts.org This is because the carbocation intermediate formed by attack at the C-3 position is more stable than the intermediates formed from attack at the C-2 or C-4 positions, as it avoids placing a positive charge on the electronegative nitrogen atom. quora.com

Phenyl Moiety: The phenyl ring is part of an arylamine system, akin to aniline (B41778). The amine group (-NH-) is a powerful activating group and an ortho-, para-director for EAS, due to the donation of the nitrogen's lone pair into the benzene ring via resonance. byjus.comlibretexts.org This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. However, the high reactivity of arylamines can lead to problems like overreaction (e.g., polyhalogenation) and oxidation, especially under strongly acidic conditions used for nitration. byjus.comlibretexts.org To control the reactivity and achieve selective monosubstitution, the activating effect of the amino group is often moderated by converting it to an amide (e.g., an acetanilide) before carrying out the substitution. byjus.comlibretexts.org

| Aromatic Moiety | Reactivity towards EAS | Directing Effect | Typical Reaction Conditions |

|---|---|---|---|

| Pyridine Ring | Deactivated (less reactive than benzene) | C-3 position | Harsh/Vigorous (e.g., high temperature) |

| Phenyl Ring (Aniline-like) | Activated (more reactive than benzene) | Ortho- and Para- positions | Mild (protection of amine may be needed) |

C-H Functionalization and Activation Pathways

Direct C-H functionalization has become a powerful tool in organic synthesis for its atom economy. rsc.org In molecules like this compound, the pyridine nitrogen can act as a directing group, facilitating the selective activation of C-H bonds, particularly on the phenyl ring. rsc.orgrsc.org Transition metal catalysts, such as palladium, rhodium, and ruthenium, can coordinate to the pyridine nitrogen, positioning the metal center in proximity to an ortho-C-H bond on the phenyl ring. rsc.orgnih.gov This chelation-assisted strategy lowers the activation energy for C-H bond cleavage, leading to the formation of a cyclometalated intermediate. rsc.orgnih.gov

This organometallic intermediate can then undergo various transformations, including coupling with alkenes, alkynes, or other partners, to form new C-C or C-heteroatom bonds. rsc.org For instance, rhodium(III)-catalyzed C-H activation of N-phenyl-2-aminopyridines followed by annulation with alkynes or acrylates has been used to synthesize N-(2-pyridyl)indoles and N-(2-pyridyl)quinolones, respectively. rsc.org A similar pathway involving a six-membered rhodacycle intermediate could be envisioned for this compound, leading to functionalization at the C-2' position of the phenyl ring. The efficiency of such reactions often depends on the specific metal catalyst, ligands, and oxidants used. rsc.org

Metal-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are valuable substrates for metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing C-C and C-N bonds. mdpi.comacs.org

Recent studies have demonstrated the palladium-catalyzed carbonylative acetylation of N-phenylpyridin-2-amine, a close structural analog of this compound. nih.govacs.org In this three-component reaction, N,N-dimethylformamide (DMF) serves as the methyl source and carbon monoxide (CO) as the carbonyl source to synthesize N-phenyl-N-(pyridin-2-yl)acetamides. nih.govacs.org The reaction proceeds efficiently using a palladium catalyst system. nih.gov A plausible mechanism involves the formation of an acetyl-palladium species from DMF and CO, which then undergoes reductive elimination with the N-phenylpyridin-amine to form the final acetylated product. rsc.org This methodology highlights a potential pathway for the acylation of this compound.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming biaryl compounds and is widely applied to pyridine derivatives. nih.govresearchgate.net To utilize this compound in a Suzuki coupling, it would first need to be halogenated, for example, to introduce a bromine or iodine atom onto either the pyridine or phenyl ring.

Studies on 5-bromo-2-methylpyridin-3-amine (B1289001) have shown that it undergoes efficient palladium-catalyzed Suzuki coupling with various arylboronic acids. nih.govnih.govresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.gov Protecting the amine as an acetamide (B32628) can sometimes be beneficial. nih.govresearchgate.net This approach allows for the synthesis of a diverse range of aryl-substituted aminopyridines. A similar strategy could be applied to a halogenated derivative of this compound to introduce new aryl or heteroaryl substituents.

| Component | Example Reagent/Condition | Reference |

|---|---|---|

| Substrate | 5-bromo-2-methylpyridin-3-amine | nih.govresearchgate.net |

| Coupling Partner | Arylboronic acid | nih.govresearchgate.net |

| Catalyst | Pd(PPh₃)₄ | nih.gov |

| Base | K₃PO₄ | nih.gov |

| Solvent | 1,4-Dioxane/Water | nih.gov |

| Temperature | 85-95 °C | nih.gov |

Intramolecular Cyclization and Rearrangement Processes

This compound possesses the structural framework conducive to intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The specific reaction pathway often depends on the presence of other functional groups and the reaction conditions. For example, if the amine is first acylated with a suitable partner, such as phenylacetyl chloride, the resulting amide can undergo base-catalyzed intramolecular aldol-type cyclization to form pyridone structures. arkat-usa.org

Furthermore, amino-substituted heteroaromatic systems can undergo rearrangement reactions. One notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. In related systems, this rearrangement has been observed where an amine or alkoxide nucleophile displaces an adjacent aryl group that is activated by an electron-withdrawing group. While a direct Smiles rearrangement on this compound itself is not typical without further modification, derivatives of the compound could be designed to undergo such processes to generate new, more complex molecular architectures. nih.govresearchgate.net For instance, the intramolecular cyclization of N-aryl amides has been developed as a strategy to synthesize 3-amino oxindoles. rsc.org These types of transformations highlight the potential of this compound as a building block for constructing diverse heterocyclic compounds. arkat-usa.org

Applications of N Phenylpyridin 3 Amine in Materials Science

Development of Advanced Materials

The structure of N-phenylpyridin-3-amine serves as a key intermediate in the synthesis of advanced materials. chemimpex.com Its derivatives are utilized in creating materials such as polymers and coatings that exhibit enhanced thermal stability and improved mechanical properties. chemimpex.com The inherent properties of the pyridine (B92270) and aniline (B41778) moieties contribute to the development of materials with specific and desirable characteristics. The ability to functionalize the molecule at various positions allows for fine-tuning of its properties to meet the demands of different applications in materials science. mdpi.com

Integration into Functionalized Polymers and Coatings

The amine group in this compound provides a reactive site for its integration into polymer chains. lookchem.compolysciences.com This functionality allows it to be used as a monomer or a modifying agent in the synthesis of functionalized polymers. chemimpex.com The incorporation of the this compound structure can impart specific characteristics to the resulting polymer, such as enhanced thermal stability or novel electronic properties. chemimpex.com

In coatings, amine-functional compounds can act as neutralizers or co-dispersants, influencing properties like pH stability and pigment dispersion. advancionsciences.com While general amine functional polymers are widely used for these purposes, the specific structure of this compound and its derivatives makes them suitable for creating coatings with advanced functionalities, such as specific optical or electronic responses. polysciences.comontosight.ai For example, related structures like tris(2-phenylpyridine)iridium (B1451540) have been incorporated into polymer backbones to create materials for light-emitting devices. researchgate.net This integration endows the polymer with the photophysical properties of the small molecule chromophore while providing solution processability for device fabrication. researchgate.net

Applications in Liquid Crystals

The N-phenylpyridinium cation, a derivative of this compound, has been successfully used as the rigid core for creating a class of ionic liquid crystals. mdpi.com These materials exhibit mesomorphic behavior, meaning they have states of matter intermediate between a conventional liquid and a solid crystal. mdpi.com

Research on tetracatenar (four-chained) N-phenylpyridinium salts has shown that the type of anion and the length of the terminal alkyl chains significantly influence the liquid crystal phases formed. mdpi.com For instance, N-phenylpyridinium salts with octyl sulfate (B86663) and dodecyl sulfate anions typically show a smectic A (SmA) phase at shorter chain lengths, which transitions to a hexagonal columnar (Colh) phase as the chains get longer. mdpi.com An intermediate cubic phase is also observed for these alkyl sulfate salts. mdpi.com In contrast, all mesomorphic triflimide salts of the same N-phenylpyridinium core exclusively show a rectangular columnar phase. mdpi.com This demonstrates the critical role of the molecular structure in directing the self-assembly of these materials into highly ordered liquid crystalline states. mdpi.com

| Anion | Terminal Chain Length (n) | Observed Mesophases | Transition Temperature Range (°C) |

|---|---|---|---|

| Octyl Sulfate | 6 | SmA | ~116 |

| 10 | Cubic | ~105 | |

| 12 | Colh | ~154 | |

| Triflimide | 8 to 14 | Rectangular Columnar | Varies with chain length |

| Triflate | Shorter chains | SmA | Varies with chain length |

Design of Materials with Specific Electronic or Optical Properties

This compound and its isomers are foundational structures for designing materials with specific electronic and optical properties. chemimpex.comontosight.ai The π-conjugated system spanning the pyridine and phenyl rings can be modified to tune the material's interaction with light and electric fields. ontosight.ai

Theoretical studies have been conducted to calculate the nonlinear optical (NLO) properties of phenylpyridines. researchgate.net These properties are crucial for applications in photonics and optoelectronics. Calculations show that while phenylpyridines themselves have relatively low NLO responses, their properties can be significantly enhanced through strategic chemical modification. researchgate.netresearchgate.net For example, adding strong electron-donating or electron-withdrawing groups to the structure can dramatically increase the hyperpolarizability, a key measure of NLO activity. researchgate.net

| Molecule | HOMO-LUMO Energy Gap (eV) | Average Polarizability (a.u.) | Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| 2-Phenylpyridine | ~5.1 | ~81.14 | Relatively small |

| 3-Phenylpyridine | ~5.2 | ~80.68 | Relatively small |

| 4-Phenylpyridine | ~5.2 | ~74.30 | Relatively small |

Furthermore, derivatives of phenylpyridine are extensively used as ligands in metal complexes for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Iridium(III) complexes containing phenylpyridine-type ligands are highly efficient phosphorescent emitters, and incorporating them into polymer matrices is a key strategy for fabricating solution-processable OLEDs. researchgate.net The this compound framework provides a versatile platform for creating such functional molecules, enabling the development of advanced materials for displays and solid-state lighting. researchgate.net

Coordination Chemistry of N Phenylpyridin 3 Amine and Its Derivatives

Ligand Design and Metal Complexation

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. researchgate.net N-phenylpyridin-3-amine (also known as N-(pyridin-3-yl)aniline) presents two potential nitrogen donor sites for metal coordination: the pyridine (B92270) ring nitrogen and the secondary amine nitrogen. This dual-functionality allows for several coordination modes.

The ligand can act as a monodentate donor, typically through the more basic pyridine nitrogen. This is a common coordination mode for simple pyridine derivatives. libretexts.org However, the presence of the exocyclic amino group opens up the possibility of chelation or bridging. In its deprotonated form, the aminopyridinato ligand can form a stable four-membered chelate ring involving both the pyridine and the amido nitrogen atoms. vot.pl This bidentate N,N'-coordination is a key feature in the chemistry of many aminopyridinato complexes with early transition metals. vot.pl

Complexation reactions involving aminopyridine ligands are typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent. scirp.org For early transition metals, deprotonation of the amine is often required to form the more reactive aminopyridinato complexes. vot.pl The resulting complexes can range from simple mononuclear species to complex coordination polymers, depending on the metal, the counter-ions, and the reaction conditions. researchgate.net

Transition Metal Complexes with N-Donor Ligands

Transition metal complexes featuring N-donor ligands constitute a major class of coordination compounds with applications ranging from catalysis to medicine. libretexts.orguomustansiriyah.edu.iq The pyridine moiety is a classic N-donor ligand, forming stable complexes with almost all transition metals. libretexts.org Aminopyridines, including this compound, are part of this family and are expected to form a wide variety of complexes.

Studies on the isomeric ligand, N-phenylpyridin-2-amine, have shown that it readily forms stable five-membered cyclometalated complexes with metals like palladium and rhodium, where the pyridyl nitrogen acts as a directing group to facilitate C-H activation on the phenyl ring. lookchem.com This chelation-assisted strategy is a powerful tool for constructing N-heterocycles. lookchem.com While this specific five-membered ring formation is geometrically favored for the 2-amino isomer, this compound can still engage in other coordination modes.

The parent compound, 3-aminopyridine (B143674) (3-ampy), has been used to synthesize numerous transition metal complexes. For example, polymeric chain complexes of Nickel(II) and Cobalt(II) with the formula catena-{[M(μ2-3-ampy)(H2O)4]SO4·H2O} have been characterized, where the 3-aminopyridine ligand bridges two metal centers. researchgate.net Mononuclear complexes of Cobalt(II) and Cobalt(III) with terminal 3-aminopyridine ligands, such as [Co(3-ampy)4(NCS)2] and mer-[Co(3-ampy)3(N3)3], have also been synthesized and structurally characterized. researchgate.net These examples demonstrate the ability of the 3-aminopyridine framework to act as both a bridging and a terminal ligand.

The coordination of this compound to transition metals is anticipated to follow similar patterns, primarily coordinating through the pyridine nitrogen. The involvement of the secondary amine nitrogen in chelation would likely require deprotonation, similar to aminopyridinato systems. vot.pl The specific nature of the metal ion, its oxidation state, and the choice of ancillary ligands will ultimately determine the final structure and coordination number of the complex. libretexts.org

Structural Characterization of Metal Complexes

The definitive elucidation of a metal complex's structure is achieved through single-crystal X-ray diffraction, supplemented by various spectroscopic techniques like FT-IR, NMR, and UV-Vis spectroscopy. researchgate.netekb.eg For this compound and its derivatives, these methods provide crucial insights into the coordination environment of the metal center.

In the infrared spectra of aminopyridine complexes, a key indicator of coordination via the pyridine nitrogen is the shift of the ν(C=N) and ring stretching vibrations. cyberleninka.rukpi.ua If the amino group is not involved in coordination, its ν(N-H) stretching frequencies may shift to higher wavenumbers upon complexation due to changes in hydrogen bonding. preprints.org Conversely, involvement in coordination or deprotonation would lead to significant changes or disappearance of this band.

Single-crystal X-ray diffraction studies on complexes of related ligands provide a blueprint for what can be expected for this compound complexes. For instance, in catena-{[Ni(μ2-3-ampy)(H2O)4]SO4·H2O}, the Ni(II) center is in a distorted octahedral geometry, coordinated to four water molecules and two nitrogen atoms from two different bridging 3-aminopyridine ligands. researchgate.net In the Schiff base complex [(AgO2C2F3)2(La)2]n where La is (E)-2,6-diisopropyl-N-(pyridin-3-ylmethylene)aniline, the silver(I) centers adopt tetrahedral geometries. researchgate.net The coordination geometries can vary widely, from tetrahedral and square planar (coordination number 4) to octahedral (coordination number 6), depending on the metal ion and the steric and electronic constraints of the ligands. libretexts.org

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| catena-{[Ni(μ2-3-ampy)(H2O)4]SO4·H2O} | Ni(II) | Distorted Octahedral | Ni-N(pyridyl): 2.115, Ni-N(amino): 2.144 | researchgate.net |

| [Co(3-ampy)4(NCS)2] | Co(II) | Distorted Octahedral | Co-N(pyridyl): 2.169-2.203, Co-N(NCS): 2.089 | researchgate.net |

| [(AgO2C2F3)2(La)2]n (La = (E)-2,6-diisopropyl-N-(pyridin-3-ylmethylene)aniline) | Ag(I) | Tetrahedral | Ag-N(pyridyl): 2.261, Ag-C(arene): 2.508 | researchgate.net |

| mer-[Co(3-ampy)3(N3)3] | Co(III) | Distorted Octahedral | Co-N(pyridyl): 1.961-1.986, Co-N(azide): 1.928-1.942 | researchgate.net |

Influence of Ligand Structure on Metal-Centered Properties

The structure of the ligand profoundly influences the electronic and magnetic properties of the metal center. iucr.orgunimi.it Key factors include the ligand field strength, the geometry it imposes, and any steric constraints. For this compound, the combination of a pyridine ring and a phenylamino (B1219803) group creates a specific electronic environment.

The ligand field strength of aminopyridines is generally considered intermediate, capable of producing both high-spin and low-spin complexes depending on the metal and its oxidation state. uomustansiriyah.edu.iq The electronic properties can be fine-tuned by substituents. Electron-donating groups on the ligand framework would generally lead to a more reducing complex, while electron-withdrawing groups would make the complex more oxidizing. researchgate.net This principle is fundamental in the design of photocatalysts and redox-active materials. researchgate.netmdpi.com

Comparing this compound with its isomer, N-phenylpyridin-2-amine, reveals how ligand geometry impacts reactivity. The 2-amino isomer is pre-organized for chelation to form a stable five-membered ring upon C-H activation, a pathway that is less favorable for the 3-amino isomer. lookchem.com This difference in chelation ability directly affects the catalytic properties and the types of reactions the complexes can mediate.

The magnetic properties of complexes are dictated by the number of unpaired electrons on the metal center, which is a direct consequence of the ligand field splitting (Δo for octahedral, Δt for tetrahedral). iucr.org For example, octahedral Co(II) (d⁷) complexes with 3-aminopyridine are typically high-spin, while Co(III) (d⁶) complexes are low-spin and diamagnetic. researchgate.net The magnetic moments of new V(III), Fe(III), and Ni(II) complexes with mixed Schiff base and aminopyrimidine ligands were found to be consistent with octahedral geometries. researchgate.net The magnetic susceptibility data for these complexes provide direct evidence of their electronic structure.

| Complex | Metal Ion | d-electron count | Magnetic Moment (μeff, B.M.) | Spin State | Reference |

|---|---|---|---|---|---|

| [V(L1)(AMPY)(H2O)Cl]Cl | V(III) | d² | 2.88 | High Spin (Octahedral) | researchgate.net |

| [Fe(L1)(AMPY)(H2O)Cl]Cl2 | Fe(III) | d⁵ | 5.96 | High Spin (Octahedral) | researchgate.net |

| [Ni(L1)(AMPY)(H2O)Cl]Cl | Ni(II) | d⁸ | 2.92 | High Spin (Octahedral) | researchgate.net |

| [Co(3-ampy)4(NCS)2] | Co(II) | d⁷ | 5.01 | High Spin (Octahedral) | researchgate.net |

*L1 = Schiff base, AMPY = 2-amino-4-methyl pyrimidine

Catalytic Potential of this compound Metal Complexes

Transition metal complexes are ubiquitous in catalysis, and those with N-donor ligands have been extensively developed for a wide range of organic transformations. scirp.orgiucr.org While the catalytic applications of this compound complexes are not well-documented, the extensive research on related aminopyridine systems suggests significant potential.

The most prominent catalytic applications of aminopyridine ligands are in cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions often employ ligands that can stabilize the active catalytic species. lookchem.com The N-phenylpyridin-2-amine isomer, in particular, has been used as a substrate in palladium- and rhodium-catalyzed C-H functionalization and annulation reactions to synthesize complex heterocyclic frameworks like indoles and carbazoles. lookchem.com In these reactions, the pyridine nitrogen acts as an internal directing group, facilitating the catalytic cycle. lookchem.com It is plausible that this compound could act as an external ligand in similar cross-coupling reactions, influencing the outcome through its steric and electronic profile.

Furthermore, iron complexes containing pyridine-based macrocyclic ligands have been shown to be effective catalysts for Suzuki-Miyaura reactions. unimi.it Ruthenium and iridium pincer complexes based on a 2,6-diaminopyridine (B39239) scaffold have demonstrated remarkable activity in dehydrogenation reactions, including the conversion of alcohols to esters and amides, driven by a "metal-ligand cooperation" mechanism involving aromatization-dearomatization of the pyridine ring. acs.org

Given that this compound contains both a pyridine and an amine functionality, its complexes could potentially be explored in oxidation catalysis, polymerization, and hydrogenation reactions. For example, Schiff base complexes of various transition metals are known to catalyze olefin polymerization and oxidation reactions. iucr.org The development of catalysts based on this compound would involve synthesizing the metal complexes and screening them for activity in these and other important organic transformations.

Biological Activity and Pharmaceutical Relevance of N Phenylpyridin 3 Amine Derivatives

Role as a Key Intermediate in Pharmaceutical Synthesis

The N-phenylpyridin-3-amine core is a fundamental building block for more complex, pharmacologically active molecules. While not always a starting material itself, the creation of the N-aryl pyridine (B92270) linkage is a critical step in the synthesis of numerous therapeutic candidates. Synthetic strategies often involve coupling reactions to form the characteristic C-N bond between the phenyl and pyridine rings.

For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives are synthesized from corresponding amines using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.govmdpi.com In these syntheses, precursors such as 4-(pyridin-3-yl)pyrimidin-2-amine are coupled with various aryl bromides in the presence of a palladium catalyst and a ligand like xantphos to yield the final N-aryl products. nih.gov This modular synthetic approach allows for the creation of diverse libraries of compounds for biological screening by varying the substituents on either the phenyl or pyridine rings. The successful and efficient synthesis of this core structure is thus a key enabler for the development of new drugs, particularly kinase inhibitors and other targeted therapies. mdpi.com

Antimicrobial Properties

Derivatives of the N-phenylpyridin-amine structure have shown promising activity against a range of microbial pathogens, including bacteria and fungi.

Several studies have highlighted the antibacterial potential of this class of compounds. A series of N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives were synthesized and found to demonstrate potent inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net The presence of aromaticity and the lipophilic nature of these diaryl amino pyridine analogs were identified as important features for their antibacterial effect. researchgate.net

Other related pyridine derivatives have also been explored. For example, certain 2-aminopyridine compounds have shown high potency against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL for the most active compound. mdpi.com Pyridinium salts, which are quaternized pyridine derivatives, also exhibit antibacterial properties, which are attributed to their effect on the bacterial cell wall. mdpi.com

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Class | Organism | Activity (MIC) |

|---|---|---|

| N-(-6-phenylpyridin-2-yl) pyridine-2-amine analogs | Gram-positive & Gram-negative bacteria | 5.25-6.5 µg/mL researchgate.net |

| 2-Amino-3-cyanopyridine derivative (Compound 2c) | Staphylococcus aureus | 0.039 µg/mL mdpi.com |

| 2-Amino-3-cyanopyridine derivative (Compound 2c) | Bacillus subtilis | 0.039 µg/mL mdpi.com |

| Pyridinium Salt (Compound 3d) | Staphylococcus aureus | 4 µg/mL mdpi.com |

The N-phenylpyridin-amine scaffold and its analogs have also been evaluated for antifungal properties. The same series of N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives that showed antibacterial effects were also found to be potent antifungal agents, with some analogs being more effective than the standard drug Nystatin. researchgate.net Additionally, some pyridinium salts have been tested against fungal pathogens like Candida albicans, although their antifungal activity was found to be generally lower than their antibacterial effects. mdpi.com The 2-aminopyrimidine moiety, which is structurally related, is also a component of compounds with known antifungal activities. mdpi.com

Antiviral Activities

One of the most significant areas of investigation for this compound derivatives is in the field of virology. Specifically, the derivative N-phenylpyridine-3-carboxamide (NPP3C) has been identified as a potent inhibitor of several flaviviruses. nih.gov

In a screening of a fragment-based compound library, NPP3C was discovered as a powerful inhibitor of the Dengue virus (DENV). nih.govasm.org It was found to have a half-maximal effective concentration (EC50) of 7.1 µM against DENV. nih.govresearchgate.net Further studies revealed that NPP3C also effectively inhibits the replication of other medically important flaviviruses, including West Nile virus and Zika virus. nih.govresearchgate.net Time-of-drug-addition experiments and studies using a DENV subgenomic replicon demonstrated that NPP3C specifically targets the viral RNA replication step in the virus life cycle. asm.orgresearchgate.net This targeted action, combined with its broad-spectrum activity against multiple flaviviruses, makes NPP3C a promising lead compound for the development of new antiviral therapies. nih.gov

Table 2: Antiviral Activity of N-Phenylpyridine-3-carboxamide (NPP3C)

| Compound | Virus | Activity (EC50) |

|---|---|---|

| N-phenylpyridine-3-carboxamide (NPP3C) | Dengue virus (DENV) | 7.1 µM nih.govresearchgate.net |

| N-phenylpyridine-3-carboxamide (NPP3C) | West Nile virus | Active inhibitor nih.gov |

| N-phenylpyridine-3-carboxamide (NPP3C) | Zika virus | Active inhibitor nih.gov |

Anticancer and Anti-inflammatory Properties

The this compound scaffold is a key feature in many compounds designed to combat cancer, often through the inhibition of critical cellular pathways. While direct evidence for the anti-inflammatory properties of this compound derivatives is less established, related pyridine structures have shown such activity.

Many pyridine-based compounds exhibit anticancer properties by interfering with tumor growth through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. The activity of these compounds is often linked to their ability to inhibit specific enzymes, such as protein kinases, which are discussed in the following section.

Regarding inflammation, other classes of pyridine derivatives have been investigated. For example, certain 3-hydroxy pyridine-4-one derivatives have demonstrated significant anti-inflammatory activity in animal models. nih.gov The proposed mechanism for this effect may be related to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase are heme-dependent. nih.gov Additionally, 2-[(Phenylthio)methyl]pyridine derivatives have been shown to inhibit the dermal reverse passive Arthus reaction in rats, a model of immune-complex-mediated inflammation. nih.gov

Activity as Kinase Inhibitors

The N-phenylpyridin-amine core is a well-established pharmacophore for kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This structural motif is adept at fitting into the ATP-binding pocket of various kinases, disrupting their function and halting downstream signaling pathways that promote cancer cell proliferation.

Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine, which closely resemble the this compound structure, have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. One of the most promising compounds from a recent study, compound 7l , exhibited potent CDK2 inhibitory activity with a half-maximal inhibitory concentration (IC50) of 64.42 nM and showed broad antiproliferative efficacy against various cancer cell lines, including leukemia (MV4-11), colon (HT-29), and breast (MCF-7) cancer cells.

Furthermore, other complex derivatives incorporating the pyridine-amine scaffold have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in Acute Myeloid Leukemia (AML). nih.gov For instance, the compound 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine (24 ) was found to have potent and balanced inhibition against both wild-type FLT3 and its drug-resistant secondary mutants. nih.gov

Table 3: Kinase Inhibitory Activity of this compound Analogs

| Compound | Target Kinase | Activity (IC50) | Target Disease |

|---|---|---|---|

| Compound 7l (N-(pyridin-3-yl)pyrimidin-4-amine analog) | CDK2 | 64.42 nM | Cancer |

| Compound 24 (imidazo[1,2-a]pyridine-pyridine derivative) | FLT3 | Potent Inhibitor | Acute Myeloid Leukemia nih.gov |

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. acs.orgnih.govnih.gov Its dysregulation has been implicated in the pathophysiology of several diseases, including Alzheimer's disease, type II diabetes, and certain types of cancer. acs.orgnih.gov Consequently, the development of GSK-3β inhibitors has become an important area of drug discovery.

Derivatives of this compound have been investigated as potential inhibitors of GSK-3β. For instance, a series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and synthesized as potent GSK-3β inhibitors. nih.gov One of the most promising compounds from this series, 16b , demonstrated a remarkable in vitro inhibitory concentration (IC50) of 3.1 nM against GSK-3β. nih.gov Further studies on this compound revealed that it exhibited good selectivity over a panel of 21 other kinases, with the exception of CDK5 and CK2. nih.gov In cellular assays using SH-SY5Y cells, compound 16b showed no cytotoxicity at concentrations up to 50 μM and was found to inhibit GSK-3β by increasing its phosphorylation at the Ser9 residue. nih.gov

Another study focused on a series of N-(pyridin-2-yl)cyclopropanecarboxamide derivatives as GSK-3β inhibitors. acs.orgnih.gov The design of these compounds was based on a model that includes a hinge-binding group, a spacer, and a hydrogen bond acceptor that interacts with Lys85 in the GSK-3β active site. nih.gov The most potent compound identified in this series, compound 36 , exhibited an IC50 of 70 nM against GSK-3β. acs.orgnih.gov Crystallography studies confirmed that this compound binds to the ATP-binding site of the enzyme. nih.gov

| Compound | Scaffold | IC50 (nM) | Reference |

|---|---|---|---|

| 16b | Thieno[3,2-c]pyrazol-3-amine | 3.1 | nih.gov |

| 36 | N-(pyridin-2-yl)cyclopropanecarboxamide | 70 | acs.orgnih.gov |

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is crucial for embryonic development and wound healing. nih.govnih.gov However, aberrant activation of the c-Met signaling pathway is strongly associated with the development and progression of many human cancers, making it an attractive target for cancer therapy. nih.govnih.govuniv-paris13.fr

Research into N-phenylpyrimidin-2-amine derivatives, which are structurally related to this compound, has yielded potent c-Met inhibitors. nih.govuniv-paris13.fr A series of these compounds were synthesized and evaluated for their ability to inhibit c-Met kinase. nih.govuniv-paris13.fr The most promising compound from this series, 34a , displayed an outstanding IC50 value of 15.0 nM against c-Met. nih.govuniv-paris13.fr Furthermore, this compound demonstrated significant antiproliferative activity in several c-Met sensitive tumor cell lines, including PC-3, Panc-1, HepG2, HCT116, and Caki-1, with IC50 values ranging from 0.53 to 1.37 μM. nih.govuniv-paris13.fr Docking studies indicated that 34a binds to the ATP-binding site of c-Met. nih.govuniv-paris13.fr

In another study, a series of 1,3-diphenylurea appended aryl pyridine derivatives were developed as dual inhibitors of c-Met and VEGFR-2. nih.gov Several of these compounds exhibited potent inhibition of c-Met, with compound 2f showing an IC50 of 24 nM and compound 2n having an IC50 of 18 nM. nih.gov These compounds also displayed significant cytotoxic activity against MCF-7 and PC-3 cancer cell lines. nih.gov

| Compound | Scaffold | IC50 (nM) | Reference |

|---|---|---|---|

| 34a | N-phenylpyrimidin-2-amine | 15.0 | nih.govuniv-paris13.fr |

| 2f | 1,3-diphenylurea appended aryl pyridine | 24 | nih.gov |

| 2n | 1,3-diphenylurea appended aryl pyridine | 18 | nih.gov |

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the FGFR family of receptor tyrosine kinases. bwise.krmdpi.com Dysregulation of the FGFR4 signaling pathway has been implicated in the progression of several cancers, particularly hepatocellular carcinoma (HCC). bwise.krnih.gov This makes FGFR4 a promising therapeutic target for the treatment of these malignancies.

A series of Ponatinib-based N-phenylpyridine-2-amine derivatives were designed and synthesized as selective and irreversible inhibitors of FGFR4. nih.gov The representative compound from this series, 10f , demonstrated significant inhibition of FGFR4 and exhibited reasonable selectivity. nih.gov This compound was also shown to suppress the proliferation of FGFR4-dependent HCC cells both in vitro and in vivo by inhibiting the FGFR4 signaling pathway. nih.gov The irreversible binding of compound 10f to the Cys552 residue in FGFR4 was confirmed by LC-MS/MS analysis. nih.gov

Another study focused on the development of novel FGFR4 inhibitors by adding fragments to a common warhead unit. bwise.krnih.gov This approach led to the discovery of a potent inhibitor, 4c , with an IC50 of 33 nM and high selectivity for the FGFR family. bwise.krnih.gov

| Compound | Scaffold | IC50 (nM) | Reference |

|---|---|---|---|

| 10f | Ponatinib-based N-phenylpyridine-2-amine | Significant Inhibition | nih.gov |

| 4c | Fragment-based design | 33 | bwise.krnih.gov |

Insecticidal Activity of Related Phenylpyridine Compounds

In addition to their applications in medicine, phenylpyridine derivatives have also shown significant potential as insecticidal agents. The development of new insecticides is crucial to combat the growing issue of pest resistance to existing treatments. mdpi.comnih.gov

A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were synthesized and evaluated for their insecticidal activity against several pests, including Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. mdpi.comnih.gov Several of these compounds, including 5a, 5d, 5g, 5h, and 5k , exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L. mdpi.comnih.gov These findings suggest that the 2-phenylpyridine scaffold is a promising starting point for the discovery of new and effective insecticides. mdpi.comnih.gov

Another study investigated the insecticidal activity of five pyridine derivatives against the cowpea aphid, Aphis craccivora. nih.gov One of the tested compounds, N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate (compound 1 ), demonstrated insecticidal activity approximately four times greater than that of the commercial insecticide acetamiprid. nih.gov

| Compound | Target Pest | Activity | Reference |

|---|---|---|---|

| 5a, 5d, 5g, 5h, 5k | Mythimna separata | 100% inhibition at 500 mg/L | mdpi.comnih.gov |

| Compound 1 | Aphis craccivora | ~4-fold more active than acetamiprid | nih.gov |

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. collaborativedrug.com By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key structural features required for optimal potency and selectivity. collaborativedrug.com

In the context of this compound derivatives as GSK-3β inhibitors, SAR studies have provided valuable insights. The design of the N-(pyridin-2-yl)cyclopropanecarboxamide series was guided by a three-component model, which includes a hinge-binding group, a spacer group, and a hydrogen bond acceptor. nih.gov The N-(pyridin-2-yl)cyclopropanecarboxamide fragment serves as the hinge-binding group, forming hydrogen bonds with the main chain of Val135 in the GSK-3β active site. nih.gov The selection of different spacer groups (such as 2,5-dihydro-1H-pyrrole, phenyl, pyridyl, and thiophene rings) and hydrogen bond acceptors (such as amide, sulphonamide, amine, nitrile, and 1,2,4-oxadiazole groups) allowed for the fine-tuning of the inhibitory activity. nih.gov

For the 1,3-diphenylurea appended aryl pyridine derivatives targeting c-Met and VEGFR-2, SAR analysis revealed that the nature and position of substituents on the phenyl rings significantly influence the inhibitory potency. nih.gov For example, the presence of specific electron-withdrawing or electron-donating groups at certain positions can enhance the binding affinity of the compound to the target kinases. nih.gov

The systematic exploration of the chemical space around the this compound scaffold through SAR studies continues to be a powerful strategy for the development of novel and effective therapeutic agents and agrochemicals.

Computational and Theoretical Studies on N Phenylpyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for the computational investigation of organic molecules, including N-phenylpyridin-3-amine and its derivatives. DFT studies are instrumental in determining optimized geometries, electronic structures, and the energetics of reaction pathways.

Researchers have employed DFT to investigate the synthesis of this compound, particularly through palladium-catalyzed C-N cross-coupling reactions. researchgate.netresearchgate.net These studies compare the performance of different phosphine (B1218219) ligands, such as Cy*Phine and XPhos, by calculating the reaction energetics for various steps in the catalytic cycle. researchgate.netresearchgate.net The calculations help in understanding the subtle differences in catalyst performance and rationalizing experimental observations. researchgate.net For instance, DFT studies on related pyridine (B92270) derivatives have been conducted using the B3LYP functional with the 6-31G(d,p) basis set within the GAUSSIAN 09 software suite to simulate geometries and electronic properties. mdpi.comresearchgate.net Such calculations are confirmed to be true energy minima by ensuring no imaginary frequencies are present. mdpi.com The general approach involves optimizing the molecular structure using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to predict various spectroscopic, physicochemical, and nonlinear optical properties. nih.gov

Table 1: Examples of DFT Methods Used in Studies of N-Arylamines and Related Heterocycles

| Study Focus | DFT Functional | Basis Set | Software | Reference |

|---|---|---|---|---|

| C-N Cross-Coupling Catalysis | B3LYP | Various | Not Specified | researchgate.netresearchgate.net |

| Pyridine Derivatives Structure & Reactivity | B3LYP | 6-31G(d,p) | GAUSSIAN 09 | mdpi.comresearchgate.net |

| General Organic Amine Properties | B3LYP | 6-311++G(d,p) | Gaussian 09 W | nih.gov |

| Amine N-Oxides | M06 | 6-311G+(d,p) | Not Specified | mdpi.com |

Studies on Electronic Structure and Spectroscopic Properties

The electronic structure of a molecule, defined by the arrangement of its molecular orbitals, governs its spectroscopic properties and reactivity. Theoretical studies, often using Time-Dependent DFT (TD-DFT), are crucial for interpreting experimental spectra and predicting photophysical behavior. acs.orgresearchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding electronic transitions. For many related heterocyclic systems, the HOMO is often composed of orbitals from the metal center and the ligand, while the LUMO is localized on the ligand itself. researchgate.netacs.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com In studies of related pyridine derivatives, HOMO-LUMO energy gaps were calculated to be in the range of 4.51–5 eV. researchgate.net

TD-DFT calculations can predict absorption and emission spectra by modeling electronic transitions between the ground and excited states. acs.orgresearchgate.net For example, in related iridium complexes containing phenylpyridine ligands, the lowest-lying absorptions are often attributed to metal-to-ligand and intraligand charge transfer (MLCT/ILCT) transitions. acs.orgresearchgate.net The nature of these transitions can be fine-tuned by adding substituents, which alters the electronic structure and shifts the absorption and emission wavelengths. acs.orgresearchgate.net Quantum mechanical effects, including both electronic and nuclear contributions, have also been shown to be essential in defining the chemistry and spectroscopic signatures (IR and NMR) of acid-base complexes involving similar nitrogen-containing heterocycles. rsc.org

Table 2: Calculated Electronic Properties for N-Arylpyridine Derivatives

Data illustrates the typical range of values obtained for related compounds through DFT calculations at the B3LYP/6-31G(d,p) level. mdpi.comresearchgate.net

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Methyl-5-phenylpyridin-3-amine derivatives | -5.6 to -6.1 | -1.1 to -1.6 | ~4.5 to 4.8 |

| N-acetyl-5-phenylpyridin-3-amine derivatives | -6.3 to -6.9 | -1.8 to -2.4 | ~4.5 to 4.9 |

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. smu.edu

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to model the interaction between a small molecule ligand and a protein target.

While specific docking studies on this compound are not detailed in the provided search results, the methodology is well-established for its derivatives and analogous structures. nih.govresearchgate.netnih.gov For instance, molecular docking has been used to study N-phenylpyrimidine-4-amine derivatives as inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov Such simulations identify critical amino acid residues at the binding site (e.g., K644, C694, F691) and predict the binding affinity. nih.gov The stability of these docked complexes can be further assessed using molecular dynamics (MD) simulations. nih.gov In other studies, docking has been used to evaluate the anti-inflammatory potential of pyridine derivatives or their ability to inhibit viral enzymes like the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro). researchgate.netnih.gov These studies provide a framework for how this compound could be investigated for its potential biological activities.

Table 3: Illustrative Example of Molecular Docking Data for a Pyrimidine-Based Kinase Inhibitor

This table exemplifies the type of information generated from molecular docking and dynamics simulations, based on studies of similar compounds. nih.gov

| Target Protein | Ligand Class | Key Interacting Residues | Simulation Method |

|---|---|---|---|

| FMS-like tyrosine kinase-3 (FLT3) | Pyrimidine-4,6-diamines | K644, C694, F691, E692, N701, D829, F830 | Molecular Docking, MD, MM-PB(GB)SA |

Quantum Mechanical Investigations of Reactivity

Quantum mechanical methods provide a fundamental understanding of chemical reactivity by analyzing a molecule's electronic properties. researchgate.net Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and electrophilicity, can predict and explain a molecule's behavior in chemical reactions. mdpi.com

The reactivity of pyridine derivatives has been explored using DFT. mdpi.comresearchgate.net Frontier Molecular Orbital (FMO) theory is a key component of these analyses, where the HOMO and LUMO energies and their distribution are examined. A low HOMO-LUMO energy gap is indicative of high chemical reactivity and low kinetic stability. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Chemical Potential (µ): Describes the tendency of electrons to escape.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on related pyridine derivatives have used these descriptors to explain their reaction pathways. mdpi.comresearchgate.net For example, ab initio methods have been used to investigate the ring-opening reaction of epoxides with tertiary amines, establishing a relationship between the steric and electronic properties of the amine and the activation energy of the reaction. dnu.dp.ua Such quantum mechanical approaches allow for a detailed, quantitative analysis of factors governing the reactivity of this compound.

Table 4: Calculated Global Reactivity Descriptors for N-Arylpyridine Derivatives

Values (in eV) are calculated from HOMO/LUMO energies at the B3LYP/6-31G(d,p) level for related compounds, illustrating the application of quantum mechanical principles to assess reactivity. researchgate.net

| Compound Type | Hardness (η) | Chemical Potential (µ) | Electrophilicity (ω) |

|---|---|---|---|

| 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 2.42 | -3.69 | 2.81 |

| N-acetyl-5-(3-chloro-4-fluorophenyl)pyridin-3-amine | 2.50 | -4.97 | 4.94 |

常见问题

Q. What are the common synthetic routes for N-phenylpyridin-3-amine, and what reaction conditions are typically employed?

this compound is synthesized via coupling reactions between aminopyridine and phenyl boronic acid derivatives. A standard method involves:

- Reagents : 3-aminopyridine, phenyl boronic acid, Cu(OAc)₂ (catalyst), Et₃N (base), CH₂Cl₂ (solvent), and molecular sieves.

- Procedure : Reactants are stirred at room temperature for 12–24 hours, followed by quenching with aqueous NH₃. Purification via column chromatography (EtOAc/hexanes) yields the product in ~60% yield .

- Key Data : Melting point: 390–391°C; NMR (CDCl₃): δ 8.38 (d, 1H), 8.16 (d, 1H), 7.42–6.97 (m, 7H) .

Q. How is this compound characterized using spectroscopic methods?

- NMR : Distinct peaks for pyridine (δ 8.38, 8.16) and phenyl protons (δ 7.42–6.97) confirm connectivity .

- Elemental Analysis : CHN analysis validates purity (within 0.4% of theoretical values) .

- Melting Point : Sharp melting range (390–391°C) indicates crystalline purity .

Q. What purification techniques are recommended for isolating this compound?

- Column Chromatography : Silica gel (63–200 mesh) with EtOAc/hexanes eluent effectively separates impurities .

- Extraction : Dichloromethane/water partitioning removes unreacted boronic acid and copper residues .

Q. How does the IUPAC nomenclature apply to this compound?

The name follows IUPAC rules: "N-phenyl" denotes a phenyl group attached to the pyridine nitrogen, and "pyridin-3-amine" specifies the amino group at position 3. Symmetrical substitution patterns use locants (e.g., N, N′) for clarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Catalyst Screening : Replace Cu(OAc)₂ with Pd catalysts (e.g., Pd/C) for enhanced coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, toluene) under inert atmospheres improve reaction rates .

- Temperature Control : Elevated temperatures (35–80°C) reduce reaction times but may require reflux conditions .

Q. What strategies resolve contradictions in spectroscopic data interpretation for phenylpyridinamine derivatives?

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., N-(2-chlorophenyl)pyridin-3-amine) to identify substituent effects .

- Computational Validation : DFT calculations predict chemical shifts, aiding peak assignments in complex spectra .

Q. How do structural modifications at the phenyl or pyridine rings affect physicochemical and biological properties?

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at the pyridine ring enhances stability and bioactivity (e.g., antimicrobial activity) .

- Heterocyclic Fusion : Quinoline-pyridine hybrids (e.g., 5-(quinolin-4-yl)pyridin-3-amine) exhibit distinct reactivity due to extended conjugation .

Q. How to design biological activity assays for this compound?

- Antimicrobial Assays : Follow protocols from δ-carboline analogs: test against fungal (C. albicans) and bacterial (E. coli) strains via broth microdilution (MIC values) .

- Enzyme Inhibition : Evaluate COX-2 selectivity using in vitro assays (e.g., competitive binding with imidazopyridine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。